H-Ala-Pro-pNA HCl

Description

Significance of Chromogenic Substrates in Enzymology and Protease Research

Chromogenic substrates are indispensable tools in enzymology and protease research, offering a simple and effective means to detect and quantify enzyme activity. ontosight.aiscbt.com These compounds are synthetically designed to mimic the natural substrates of enzymes. dcfinechemicals.comdiapharma.com They consist of a substrate moiety specific to a particular enzyme, which is chemically linked to a chromophore—a molecule that absorbs light in the visible spectrum. dcfinechemicals.com In their intact form, these substrates are typically colorless. dcfinechemicals.com However, when an enzyme recognizes and cleaves the substrate part of the molecule, the chromophore is released. dcfinechemicals.com This release results in the development of a distinct color, the intensity of which can be measured over time using a spectrophotometer. dcfinechemicals.comdiapharma.com

The color change is directly proportional to the rate of the enzymatic reaction, allowing researchers to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). This quantitative data is fundamental to understanding enzyme function, inhibition, and regulation. The use of chromogenic substrates is widespread in various research applications, including the study of enzymatic pathways, the screening of potential enzyme inhibitors, and the characterization of newly discovered enzymes. scbt.com Their application extends to diverse fields such as microbiology, where they are used to identify bacteria based on their enzymatic profiles, and in the development of diagnostic assays. scbt.comdcfinechemicals.com

Overview of H-Ala-Pro-pNA HCl as a Model Peptide Substrate in Protease Assays

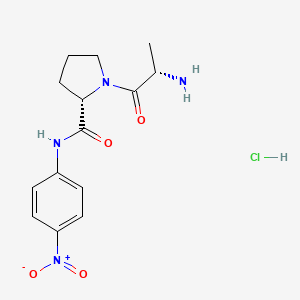

This compound is a well-established model peptide substrate specifically designed for the assay of certain proteases. chemimpex.combachem.com Its chemical structure consists of the dipeptide L-alanyl-L-proline, where the C-terminus of proline is linked to a p-nitroanilide (pNA) molecule. iris-biotech.de The hydrochloride salt form enhances its solubility in aqueous buffers used in biochemical assays. chemimpex.com

The principle of its use in protease assays is based on the enzymatic cleavage of the peptide bond between the proline residue and the p-nitroaniline group. When a suitable protease cleaves this bond, it liberates the p-nitroaniline, which is a yellow chromophore. The rate of the formation of this yellow color, which can be monitored spectrophotometrically at a wavelength of 405 nm, is a direct measure of the enzyme's activity. nih.gov

This compound is particularly recognized as a substrate for dipeptidyl peptidase IV (DPP-IV), a serine exopeptidase that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. iris-biotech.deiris-biotech.debapeks.com This specificity makes this compound an invaluable tool for researchers studying the activity and inhibition of DPP-IV, an enzyme implicated in various physiological processes. iris-biotech.debiosynth.com Beyond DPP-IV, it has also been used to assay for other aminopeptidases. nih.govresearchgate.net

Historical Context and Evolution of this compound Research Applications

The development of chromogenic substrate technology in the early 1970s revolutionized many areas of biochemical research and clinical diagnostics. diapharma.com While the precise first synthesis of this compound is not readily documented in the provided results, its use is rooted in this era of innovation. Initially, such substrates provided fundamental knowledge about the mechanisms of blood coagulation and fibrinolysis. diapharma.com

Over time, the application of this compound has expanded significantly. Researchers have utilized it to characterize the activity of various enzymes from a wide range of organisms. For instance, it has been employed to study dipeptidyl aminopeptidase (B13392206) yscV, a thermosensitive enzyme from yeast, and to investigate the properties of alanine (B10760859) aminopeptidase isoenzymes from water buffalo kidney. cymitquimica.comjofamericanscience.org

More recent research continues to leverage this compound. Studies have used it to characterize the aminopeptidase activities of lactic acid bacteria for potential use in cheese manufacturing and to analyze the proteolytic pathways in other bacteria. researchgate.netfrontiersin.org It has also been instrumental in the study of recombinant enzymes, such as the amylase-binding protein B of Streptococcus gordonii, which was identified as an extracellular dipeptidyl-peptidase using H-Ala-Pro-pNA as a substrate. nih.gov These examples highlight the enduring relevance and adaptability of this compound as a fundamental tool in protease research.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-1-[(2S)-2-aminopropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4.ClH/c1-9(15)14(20)17-8-2-3-12(17)13(19)16-10-4-6-11(7-5-10)18(21)22;/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19);1H/t9-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWOEAKMMDWWIZ-CSDGMEMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628401 | |

| Record name | L-Alanyl-N-(4-nitrophenyl)-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65022-17-5 | |

| Record name | L-Alanyl-N-(4-nitrophenyl)-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Hydrolysis and Substrate Specificity of H Ala Pro Pna Hcl

H-Ala-Pro-pNA HCl as a Substrate for Dipeptidyl Peptidases (DPPs)

This compound is recognized as a valuable substrate for assaying the activity of several dipeptidyl peptidases. glpbio.com These enzymes characteristically cleave dipeptides from the N-terminus of polypeptide chains, particularly when proline or alanine (B10760859) is in the penultimate position. iris-biotech.de The specificity of this substrate makes it a cornerstone in the functional characterization of this enzyme family.

Dipeptidyl Peptidase IV (DPP-IV) Substrate Interactions

Dipeptidyl Peptidase IV (DPP-IV), a serine exopeptidase, is a primary enzyme that hydrolyzes this compound. iris-biotech.de This enzyme plays a significant role in various physiological processes by cleaving N-terminal dipeptides from a range of substrates, including peptide hormones and chemokines. researchgate.net

The interaction between DPP-IV and this compound has been quantitatively described through kinetic studies. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters that define this enzymatic reaction. One study determined the Km value for the hydrolysis of Ala-Pro-pNA by recombinant human DPP-IV to be 0.23 ± 0.02 mM. tandfonline.com Another investigation focusing on human dipeptidyl peptidase II (DPPII), which also cleaves this substrate, found a Km of 0.1 µM and an IC50 of 166 µM for DPPIV, highlighting the approximately 1000-fold greater selectivity of DPPII for this substrate under the tested conditions. portlandpress.com For recombinant DPP-8 and DPP-9, the Km values for Ala-Pro-pNA were found to be between 70 and 1220 µM, which is in a similar range to the Km values of DPP-IV (50–670 µM) for various substrates. nih.gov However, the kcat values for DPP-8 and DPP-9 with this substrate are generally lower than those of DPP-IV. nih.gov

Interactive Data Table: Kinetic Parameters for this compound Hydrolysis by Various Peptidases

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Human DPP-IV | 230 | - | - | tandfonline.com |

| Human DPPII | 0.1 | - | 2.6 x 10⁶ | portlandpress.com |

| Recombinant DPP-8 | 70 - 1220 | Lower than DPP-IV | Lower than DPP-IV | nih.gov |

| Recombinant DPP-9 | 70 - 1220 | Lower than DPP-IV | Lower than DPP-IV | nih.gov |

Note: Data is compiled from multiple studies and experimental conditions may vary.

The specificity of DPP-IV for substrates like this compound is dictated by the structural features of its active site. The active site of DPP-IV is located within a large cavity between its N-terminal β-propeller domain and its C-terminal α/β hydrolase domain. researchgate.netnih.gov A key determinant of substrate specificity is the S1 pocket, which is hydrophobic and specifically shaped to accommodate the side chains of proline or alanine residues at the P1 position of the substrate peptide. researchgate.net For cleavage to occur, the N-terminus of the substrate must be in a protonated form to interact with the enzyme. researchgate.net The catalytic process involves a nucleophilic attack by the serine residue (Ser630) on the scissile bond of the substrate, leading to the formation of a tetrahedral intermediate. researchgate.netresearchgate.net The flexibility and exposure of the N-terminal residues of the peptide substrate facilitate its access to and formation of hydrogen bonds and salt bridges with key binding sites within the DPP-IV active site. mdpi.com

The hydrolytic efficiency of DPP-IV is influenced by the amino acid at the N-terminus of the substrate. While H-Ala-Pro-pNA is a very good substrate for DPP-IV, comparisons with other substrates like Gly-Pro-pNA reveal nuances in enzyme preference. glpbio.comnih.gov In a study on DPP-IV from Porphyromonas gingivalis, both Gly-Pro-pNA and H-Ala-Pro-pNA were rapidly hydrolyzed. nih.gov However, research on an X-prolyl-dipeptidyl peptidase from Lactobacillus sakei indicated that Ala-Pro-pNA was hydrolyzed at the highest rates among several colorimetric substrates. nih.gov Conversely, a study on germinated cacao extract found that the hydrolysis rate for Gly-Pro-pNA was higher than that for Ala-Pro-pNA. tandfonline.comtandfonline.com These findings suggest that while both are effective substrates, the relative preference can vary depending on the specific enzyme source and its unique structural characteristics. It is also important to note that substrates like H-Ala-Pro-pNA can be cleaved by other peptidases, such as DPPII, DPP8, and DPP9, which necessitates the use of selective inhibitors for accurate DPP-IV activity measurement. psu.edu

Interactive Data Table: Comparative Hydrolysis of Dipeptidyl Peptidase Substrates

| Enzyme Source | Preferred Substrate | Other Hydrolyzed Substrates | Source |

| Porphyromonas gingivalis DPP-IV | Gly-Pro-pNA, H-Ala-Pro-pNA (both rapid) | Arg-Pro-pNA | nih.gov |

| Lactobacillus sakei X-PDP | Ala-Pro-pNA | Gly-Pro-pNA, Arg-Pro-pNA | nih.gov |

| Germinated Cacao Extract | Gly-Pro-pNA | Ala-Pro-pNA, Arg-Pro-pNA | tandfonline.comtandfonline.com |

Hydrolysis by Dipeptidyl Aminopeptidase (B13392206) yscV

This compound is also hydrolyzed by the thermosensitive dipeptidyl aminopeptidase yscV from the yeast Saccharomyces cerevisiae. glpbio.comcymitquimica.com This enzyme, also known as X-prolyl dipeptidyl aminopeptidase, shows a preference for substrates with proline at the N-penultimate position. tandfonline.com The ability of yscV to cleave H-Ala-Pro-pNA highlights the broader utility of this substrate beyond the characterization of mammalian DPPs and extends its application to the study of microbial peptidases.

Interactions and Cleavage by Other Proteolytic Enzyme Classes

The chromogenic substrate this compound is not only a tool for studying dipeptidyl peptidase IV (DPP-IV) but also serves as a substrate for a variety of other peptidases. Its specific structure, with an N-terminal alanine followed by a proline residue, makes it a valuable probe for exploring the substrate specificity and enzymatic activity of several classes of proteolytic enzymes. This section will delve into the interactions and cleavage of this compound by prolylcarboxypeptidase, aminopeptidase P, and other diverse peptidases, as well as its application in broad-spectrum enzyme activity profiling.

Prolylcarboxypeptidase (PRCP) Activity with this compound

Prolylcarboxypeptidase (PRCP), a serine exopeptidase, is known to cleave the C-terminal amino acid from a peptide when the penultimate residue is proline. Interestingly, studies on recombinant human PRCP have demonstrated its ability to hydrolyze the dipeptide substrate H-Ala-Pro-pNA. This indicates that PRCP can also exhibit dipeptidyl peptidase-like activity, at least towards certain synthetic substrates.

Kinetic studies have been performed to characterize this interaction. For instance, a study on a truncated form of recombinant PRCP (rPRCP40) reported a Michaelis-Menten constant (Km) of 1.5 ± 0.4 mM for the hydrolysis of Ala-Pro-pNA. nih.gov The catalytic efficiency (kcat/Km) for this truncated enzyme was determined to be 18.6 ± 3.4 s-1mM-1. nih.gov In another investigation, the wild-type recombinant PRCP (rPRCP52) showed a Km of 3.1 ± 0.3 mM for the same substrate. nih.gov These findings highlight that while PRCP can hydrolyze H-Ala-Pro-pNA, the affinity and efficiency of this reaction can be influenced by the enzyme's structural characteristics. Further research has also reported a Km value of 2.4 mM for the hydrolysis of H-Ala-Pro-pNA by recombinant PRCP. researchgate.net

Table 1: Kinetic Parameters of Prolylcarboxypeptidase (PRCP) with this compound

| Enzyme Form | Km (mM) | kcat/Km (s-1mM-1) | Source |

|---|---|---|---|

| Recombinant PRCP (rPRCP) | 2.4 | Not Reported | researchgate.net |

| Wild-type rPRCP (rPRCP52) | 3.1 ± 0.3 | Not Reported | nih.gov |

| Truncated rPRCP (rPRCP40) | 1.5 ± 0.4 | 18.6 ± 3.4 | nih.gov |

Aminopeptidase P Interactions with this compound and Analogs

Aminopeptidase P (AP-P) is an exopeptidase that specifically removes the N-terminal amino acid from peptides where the second residue is proline. mdpi.com Given this specificity, one might expect H-Ala-Pro-pNA to be a substrate. However, the interactions appear to be more complex.

A study on aminopeptidase P from Escherichia coli utilized a coupled assay for its characterization. tandfonline.com This method involved the use of Gly-Pro-pNA as a substrate, where the action of aminopeptidase P would release Gly and Pro-pNA, which was then hydrolyzed by a proline iminopeptidase to release the chromogenic p-nitroaniline. tandfonline.com This indirect assay suggests that direct cleavage of the Ala-Pro bond in H-Ala-Pro-pNA by aminopeptidase P might not be readily detectable or efficient.

Further evidence comes from research on a Streptomyces aminopeptidase P, which demonstrated a significantly lower rate of hydrolysis for Ala-Pro-pNA compared to another aminopeptidase. oup.com This supports the notion that H-Ala-Pro-pNA is generally a poor substrate for aminopeptidase P. The primary role of this enzyme is to cleave the N-terminal amino acid, and the presence of the bulky p-nitroanilide group attached to the proline may hinder efficient binding and catalysis.

Analysis of Cleavage by Other Diverse Peptidases Utilizing pNA Substrates (e.g., Tripeptidyl Peptidases, Subtilisin)

The utility of p-nitroanilide substrates extends to the characterization of a wide array of peptidases.

Tripeptidyl Peptidases (TPP): These enzymes cleave tripeptides from the N-terminus of proteins and peptides. d-nb.info Research on a tripeptidyl peptidase from the periodontal pathogen Prevotella nigrescens showed that it actively hydrolyzed substrates like Ala-Ala-Pro-pNA and Ala-Phe-Pro-pNA. oup.com Interestingly, this enzyme also exhibited detectable, albeit weak, activity towards dipeptidyl-pNA substrates with a proline at the penultimate position. oup.com This suggests that while H-Ala-Pro-pNA is not the primary substrate for this TPP, some level of cleavage may occur. Another study on a prolyl tripeptidyl peptidase from Streptococcus anginosus found it to be highly active on tripeptide substrates with a proline at the P1 position, particularly H-Ala-Ala-Pro-pNA. nii.ac.jp

Subtilisin: This is a well-characterized serine endopeptidase. Kinetic studies on subtilisin from Bacillus subtilis strain 72 have focused on N-protected p-nitroanilides of varying lengths, such as Z-A2-A1-pNA and Z-A3-A2-A1-pNA. nih.gov The substrate specificity of subtilisin's S1 subsite shows a preference for hydrophobic amino acid residues like leucine (B10760876) and phenylalanine. nih.gov H-Ala-Pro-pNA, with its specific dipeptide sequence, is not a typical substrate for subtilisin, and its cleavage by this enzyme is not a primary area of investigation.

Broad-Spectrum Peptidase Substrate Profiling Using this compound in Enzyme Activity Fingerprints

A significant application of this compound is in the broad-spectrum profiling of peptidase activities in complex enzyme preparations. This is particularly relevant in industrial settings where technical enzyme preparations (TEPs) are used for protein hydrolysis.

A novel approach has been developed to create "activity fingerprints" (AFPs) of these TEPs using a panel of synthetic substrates, including H-Ala-Pro-pNA. d-nb.infoCurrent time information in Merrimack County, US. This method utilizes an automated photometric analyzer to measure the activity of different peptidase classes, such as aminopeptidases, carboxypeptidases, dipeptidyl peptidases, and endopeptidases. d-nb.infoCurrent time information in Merrimack County, US. The hydrolysis of H-Ala-Pro-pNA is used as a marker for dipeptidyl peptidase activity, for example, from DPP-IV, DPP-II, and other similar enzymes that may be present as side activities in the TEPs. d-nb.infoCurrent time information in Merrimack County, US.

By analyzing the cleavage of a diverse set of substrates, including H-Ala-Pro-pNA, a detailed profile of the enzymatic activities within a TEP can be generated. d-nb.infoCurrent time information in Merrimack County, US. This "activity fingerprint" provides valuable information on the substrate spectra and potential side activities of the enzyme preparation, allowing for a more targeted selection of enzymes for specific applications, such as the efficient hydrolysis of food proteins. d-nb.infoCurrent time information in Merrimack County, US.

Methodological Frameworks for H Ala Pro Pna Hcl Based Enzyme Assays

Principles of Spectrophotometric Detection for p-Nitroaniline Release

The fundamental principle behind H-Ala-Pro-pNA HCl-based enzyme assays is the spectrophotometric detection of the reaction product, p-nitroaniline (pNA). The substrate itself, H-Ala-Pro-pNA, is a colorless compound. However, upon enzymatic hydrolysis of the amide bond between the proline and the p-nitroaniline moiety, the yellow-colored pNA is released.

This release of pNA results in an increase in absorbance, which can be continuously monitored using a spectrophotometer. The wavelength of maximum absorbance for p-nitroaniline is typically around 380 nm, but to minimize interference from the absorbance of the uncleaved substrate, measurements are most commonly made at 405 nm or 410 nm. glpbio.comnih.gov The rate of the increase in absorbance at this wavelength is directly proportional to the rate of enzyme activity. jmb.or.kr

The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA, c is the concentration of pNA, and l is the path length of the cuvette. The molar extinction coefficient for p-nitroaniline can vary depending on the specific assay conditions, such as pH and ionic strength, but a commonly cited value at 410 nm is 8,800 M⁻¹cm⁻¹. nih.govnih.gov

Optimization of Reaction Conditions for Robust Enzyme Activity Measurement

To ensure accurate and reproducible results, the optimization of reaction conditions is paramount. Key parameters that significantly influence the rate of this compound hydrolysis include the buffer system and pH, temperature, and substrate concentration.

Influence of Buffer Systems and pH on this compound Hydrolysis

The choice of buffer and the pH of the reaction mixture are critical for optimal enzyme activity. Different enzymes exhibit maximal activity within a specific pH range. For dipeptidyl peptidase IV (DPP-IV), the optimal pH for the hydrolysis of substrates like H-Ala-Pro-pNA is generally in the neutral to slightly alkaline range. For instance, DPP-IV from various sources has shown optimal activity between pH 7.0 and 9.0. daigonline.deresearchgate.netsigmaaldrich.com Below pH 5.0, the enzyme is essentially inactive. sigmaaldrich.com

Commonly used buffer systems for DPP-IV assays with H-Ala-Pro-pNA include Tris-HCl, sodium phosphate, and HEPES. daigonline.deasm.orgnih.gov It is crucial to select a buffer that not only maintains the desired pH but also does not interfere with the enzyme's activity or the stability of the substrate. For example, the substrate can degrade spontaneously at a high alkaline pH (above 9.0), which would lead to a false-positive signal. daigonline.de

Table 1: Reported Optimal pH for Dipeptidyl Peptidase (DPP) Activity on Proline-containing pNA Substrates

| Enzyme Source/Type | Substrate | Optimal pH | Buffer System | Reference |

|---|---|---|---|---|

| Streptococcus anginosus DPP-IV | Gly-Pro-pNA | 7.0 | Na-phosphate, Tris-HCl | daigonline.de |

| Lactobacillus sakei X-Prolyl-Dipeptidyl Peptidase | Gly-Pro-AMC | 7.5 | Tris-HCl | asm.orgnih.gov |

| Thermoactinomyces sp. E79 Alkaline Protease | Hammarsten casein | 9.0 | Tris-HCl | jmb.or.kr |

| Recombinant Human DPP-IV (Vespa basalis) | Ala-Pro-pNA | 9.0 | Not specified | researchgate.net |

| Human Dipeptidyl Peptidase II (DPPII) | Lys-Ala-pNA | 5.5 | Cacodylic acid/NaOH | nih.gov |

| Bovine DPP9 | Ala-Pro-pNA / Gly-Pro-pNA | 7.5 - 8.0 | Not specified | aacrjournals.org |

| Porcine Dipeptidyl Peptidase IV | Gly-Pro-pNA | 7.4 - 8.7 | Tris-HCl | sigmaaldrich.com |

| Porphyromonas gingivalis DPPIV | Gly-Pro-pNA | 6.5 - 8.0 | HEPES | nih.gov |

Temperature Dependence and Stability in Assay Systems

Enzyme activity is highly dependent on temperature. For most mammalian enzymes, including DPP-IV, the optimal temperature for activity is typically around 37°C. sigmaaldrich.comnih.gov However, some microbial enzymes can have different optimal temperatures. For instance, a purified X-prolyl-dipeptidyl peptidase from Lactobacillus sakei showed an optimum temperature of 55°C, and a thermostable alkaline protease from Thermoactinomyces sp. E79 had an optimum temperature of 70°C. jmb.or.krnih.gov

Enzyme stability is also a crucial factor. While an enzyme might show high activity at an elevated temperature, its stability may be compromised, leading to a rapid loss of activity over the course of the assay. For example, the DPP-IV from Streptococcus anginosus was found to be mostly inactivated after just 15 minutes at 50°C. daigonline.de Therefore, it is essential to determine a temperature that allows for robust and linear reaction rates over the desired assay time.

Table 2: Temperature Optima and Stability for Various Peptidases

| Enzyme Source/Type | Substrate | Optimal Temperature (°C) | Stability Notes | Reference |

|---|---|---|---|---|

| Streptococcus anginosus DPP-IV | Gly-Pro-pNA | Not specified | 94% activity loss at 50°C for 15 min | daigonline.de |

| Recombinant human PRCP | Ala-Pro-pNA | 37 | Activity increases up to 37°C | nih.gov |

| Lactobacillus sakei X-Prolyl-Dipeptidyl Peptidase | Gly-Pro-AMC | 55 | Activity decreases significantly below 45°C | nih.gov |

| Thermoactinomyces sp. E79 Alkaline Protease | Hammarsten casein | 70 | Stable up to 75°C | jmb.or.kr |

| Recombinant Human DPP-IV (Vespa basalis) | Ala-Pro-pNA | 50 | Not specified | researchgate.net |

| Porphyromonas gingivalis DPPIV | Gly-Pro-pNA | 37 | 50% activity loss after 3h at 37°C | nih.gov |

Substrate Concentration Optimization for Kinetic Analyses

To determine the kinetic parameters of an enzyme, such as the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ), it is necessary to measure the initial reaction rates at various concentrations of the substrate, this compound. The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for the substrate.

For accurate kinetic analysis, the substrate concentrations should typically range from below to above the Kₘ value. Reported Kₘ values for the hydrolysis of H-Ala-Pro-pNA and similar substrates by DPP-IV from different sources vary, but are generally in the millimolar range. For example, a Kₘ value of 0.23 mM was reported for recombinant human DPP-IV with Ala-Pro-pNA. tandfonline.com

Table 3: Michaelis-Menten Constants (Kₘ) for Dipeptidyl Peptidases with Proline-containing pNA Substrates

| Enzyme Source/Type | Substrate | Kₘ (mM) | Reference |

|---|---|---|---|

| Lactobacillus sakei X-PDP | Ala-Pro-pNA | 0.01 - 1 (concentration range used) | nih.gov |

| Recombinant human DPP-IV | Ala-Pro-pNA | 0.23 ± 0.02 | tandfonline.com |

| Recombinant human DPP-8 | Ala-Pro-pNA | 0.34 ± 0.10 | aacrjournals.org |

| Recombinant human DPP-9 | Ala-Pro-pNA | 0.31 ± 0.13 | aacrjournals.org |

| Porcine DPP-IV | Gly-Pro-p-nitroanilide | ~0.66 | sigmaaldrich.com |

| Recombinant DPP-IV | Gly-Pro-pNA | 0.2 | nih.gov |

| Recombinant DPP-8 | Gly-Pro-pNA | 0.3 | nih.gov |

| Recombinant DPP-9 | Gly-Pro-pNA | 0.4 | nih.gov |

Application in High-Throughput Screening (HTS) Methodologies for Enzyme Activity

The simplicity and robustness of the this compound assay make it highly suitable for high-throughput screening (HTS) of enzyme inhibitors. HTS allows for the rapid testing of large libraries of chemical compounds to identify potential drug candidates. The assay is typically performed in a microplate format, where the increase in absorbance due to pNA release is measured over time using a plate reader. acs.orgresearchgate.net

The colorimetric nature of the assay provides a direct and easily quantifiable readout of enzyme activity. nih.gov This allows for the efficient identification of "hits"—compounds that inhibit the enzyme and thus prevent the color change. The use of H-Ala-Pro-pNA in HTS has been instrumental in the discovery and characterization of inhibitors for enzymes like DPP-IV. acs.orgabcam.com

Advanced Techniques for Product Analysis and Quantification in this compound Assays

While spectrophotometry is the most common method for monitoring H-Ala-Pro-pNA hydrolysis, other more advanced techniques can be employed for more detailed analysis and quantification of the reaction products.

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate (H-Ala-Pro-pNA), the product (p-nitroaniline), and the dipeptide (H-Ala-Pro). nih.govtandfonline.compan.olsztyn.pl This method is particularly useful for confirming the specificity of the enzymatic cleavage and for studying the kinetics in complex mixtures where other components might interfere with spectrophotometric measurements. nih.govresearchgate.net Reverse-phase HPLC is typically used, with detection by UV absorbance. nih.govnih.gov

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), provides a highly sensitive and specific method for identifying and quantifying the reaction products. rsc.orgembrapa.br LC-MS can confirm the exact mass of the cleavage products, providing unambiguous evidence of the enzymatic reaction. This technique is especially valuable when studying enzyme activity in complex biological samples or when characterizing novel enzymes. rsc.org

Enzyme Kinetics and Mechanistic Studies Utilizing H Ala Pro Pna Hcl

Determination of Michaelis-Menten Parameters (Km, Vmax, kcat) for Specific Enzymes

The hydrolysis of H-Ala-Pro-pNA HCl and similar p-nitroanilide substrates by various enzymes allows for the determination of key Michaelis-Menten parameters, which describe the fundamental characteristics of the enzyme-substrate interaction. These parameters include the Michaelis constant (Km), maximum velocity (Vmax), and the catalytic constant or turnover number (kcat).

The Michaelis constant (Km) is a measure of the substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for its substrate; a lower Km value generally indicates a higher affinity. The maximum velocity (Vmax) represents the rate of the reaction when the enzyme is fully saturated with the substrate. The catalytic constant (kcat) , also known as the turnover number, is calculated by dividing Vmax by the total enzyme concentration. It represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Researchers have utilized substrates like this compound to determine these parameters for a range of enzymes. For instance, in a study of a catalytic antibody, the Km and kcat for the cleavage of a p-nitroanilide (R-pNA) substrate were found to be 3.6 × 10−4 M and 4 × 10−3 min−1, respectively. nih.gov In another example, the kinetic parameters for a prolyl endopeptidase from S. thermophiles were determined using Z-Gly-Pro-pNA, yielding a Vmax of 3.47 mM/s and a Km of 1.5 mM. dtu.dk From these values, a kcat of 60 s-1 was estimated. dtu.dk

The determination of these parameters is often achieved by measuring the initial reaction rates at various substrate concentrations and then fitting the data to the Michaelis-Menten equation. oup.comuni-halle.de A common graphical method for this is the Lineweaver-Burk plot, which is a double reciprocal plot of 1/velocity versus 1/[substrate concentration]. bose.res.in

Table 1: Michaelis-Menten Parameters for Various Enzymes Determined with p-Nitroanilide Substrates This table is interactive. You can sort and filter the data by clicking on the column headers.

| Enzyme | Substrate | Km (M) | kcat (s-1) | Source |

|---|---|---|---|---|

| Catalytic Antibody (S38 light chain) | R-pNA | 3.6 x 10-4 | 6.7 x 10-5 | nih.gov |

| Subtilisin Carlsberg | Suc-AAPF-pNA | 1.1 x 10-4 | 1.8 | bose.res.in |

| Prolyl Endopeptidase (S. thermophiles) | Z-Gly-Pro-pNA | 1.5 x 10-3 | 60 | dtu.dk |

| Dipeptidyl Peptidase IV (human) | Gly-Pro-pNA | 7.07 x 10-5 | 17.6 | rsc.org |

Note: R-pNA, Suc-AAPF-pNA, and Z-Gly-Pro-pNA are structurally related chromogenic substrates to this compound. The values for the catalytic antibody were converted from min-1 to s-1 for consistency.

Analysis of Enzyme Catalytic Efficiency (kcat/Km)

Studies utilizing p-nitroanilide substrates have been instrumental in determining the catalytic efficiency of various enzymes. For example, the catalytic efficiency of a specific catalytic antibody light chain for a FRET-Aβ substrate was determined to be 8.58 × 103 M−1 min−1. nih.gov The catalytic efficiency of subtilisin E for the hydrolysis of sAAPM-pna was also investigated, showing a significant drop in efficiency in the presence of dimethylformamide (DMF). pnas.org

The catalytic efficiency is particularly useful for comparing the specificity of an enzyme for different substrates or for comparing the activity of different enzymes on the same substrate. For instance, the catalytic efficiency of human prolyl endopeptidase (PREP) with Z-Gly-Pro-pNA was found to be 1.7 × 104 M−1·s−1, while the value for dipeptidyl peptidase IV (DPP IV) with Gly-Pro-pNA was significantly higher at 4.2 × 105 M−1·s−1, indicating that under the tested conditions, DPP IV is more efficient in hydrolyzing its respective substrate. oup.com

Table 2: Catalytic Efficiency of Various Enzymes with p-Nitroanilide Substrates This table is interactive. You can sort and filter the data by clicking on the column headers.

| Enzyme | Substrate | kcat/Km (M-1s-1) | Source |

|---|---|---|---|

| Catalytic Antibody (T99-Pro95(-) light chain) | FRET-Aβ | 1.43 x 102 | nih.gov |

| Subtilisin Carlsberg | Suc-AAPF-pNA | 1.64 x 104 | bose.res.in |

| Human Prolyl Endopeptidase (PREP) | Z-Gly-Pro-pNA | 1.7 x 104 | oup.com |

| Human Dipeptidyl Peptidase IV (DPP IV) | Gly-Pro-pNA | 4.2 x 105 | oup.com |

Note: The value for the catalytic antibody was converted from M−1 min−1 to M-1s-1 for consistency.

Investigation of Catalytic Mechanisms, Including Proton Transfer and Acyl Intermediate Formation

The use of substrates like this compound extends beyond determining kinetic parameters to investigating the intricate catalytic mechanisms of enzymes. Serine proteases, a class of enzymes that often cleave proline-containing substrates, typically employ a catalytic triad (B1167595) composed of serine, histidine, and aspartate residues. The mechanism involves a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the substrate's scissile bond, leading to the formation of a tetrahedral intermediate. This is followed by the formation of a covalent acyl-enzyme intermediate and the release of the first product (p-nitroaniline in this case). The final step is the hydrolysis of the acyl-enzyme intermediate to release the second product and regenerate the free enzyme.

Studies using substrates like Gly-Pro-pNA have provided evidence for this mechanism in enzymes like dipeptidyl peptidase-IV (DPP-IV). The observation of a "burst" of product release in pre-steady-state kinetics indicates that the deacylation step is rate-limiting. researchgate.net Furthermore, solvent kinetic isotope effect studies, where H₂O is replaced with D₂O, can reveal the importance of proton transfer in the catalytic mechanism. For Gly-Pro-pNA cleavage by DPP-IV, a significant solvent kinetic isotope effect suggested that proton transfers are kinetically important during both the formation and hydrolysis of the acyl intermediate. researchgate.net

The pH dependence of the kinetic parameters also provides valuable information about the ionization states of key catalytic residues. For DPP-IV, the pH profile of Gly-Pro-pNA cleavage suggested the involvement of a residue with a pKₐ of 7.2, likely the catalytic histidine-aspartate pair, in facilitating the serine nucleophilic attack. researchgate.net Similarly, pH profile studies of human PREP pointed to the involvement of specific ionizable groups in catalysis. oup.com

Computational and Molecular Modeling Approaches to Elucidate Substrate-Enzyme Interactions with this compound

In conjunction with experimental kinetic data, computational and molecular modeling techniques have become powerful tools for visualizing and understanding the interactions between substrates like this compound and their target enzymes at the atomic level. These approaches can provide insights into the binding modes of substrates and inhibitors, the conformational changes that occur during the catalytic cycle, and the specific molecular interactions that contribute to substrate recognition and catalysis.

Molecular docking simulations can predict the preferred binding orientation of a substrate within the enzyme's active site. For example, in studies of dipeptidyl peptidase-4 (DPP-4), molecular docking has been used to understand how inhibitory peptides interact with the catalytic triad (Ser, Asp, His) and other key residues. These models often reveal the importance of hydrogen bonds and hydrophobic interactions in stabilizing the enzyme-substrate complex. mdpi.com

Molecular dynamics (MD) simulations can further explore the dynamic behavior of the enzyme-substrate complex over time, providing a more realistic picture of the interactions. MD simulations have been used to show how peptides can form stable complexes with the DPP-4 catalytic triad through a network of electrostatic and hydrophobic interactions. mdpi.com These computational studies can help to explain the experimental kinetic data. For instance, by understanding the specific interactions that stabilize the transition state, one can better interpret the measured kcat and Km values.

While direct computational studies specifically on this compound were not prominently found in the search results, the principles and methodologies applied to similar substrates like Gly-Pro-pNA and other peptide inhibitors are directly transferable. These computational approaches, when combined with experimental kinetic data, provide a comprehensive understanding of enzyme function. oup.commdpi.com

Role of H Ala Pro Pna Hcl in Peptidase Inhibitor Discovery and Characterization

H-Ala-Pro-pNA HCl as a Tool for Screening Peptidase Inhibitors

This compound serves as a reliable and efficient tool for high-throughput screening (HTS) of potential peptidase inhibitors. The principle of the assay is straightforward: in the presence of an active peptidase, the substrate is hydrolyzed, leading to an increase in absorbance at 405 nm due to the release of p-nitroaniline. nih.gov If a compound inhibits the enzyme's activity, the rate of p-nitroaniline production will decrease. This allows researchers to rapidly screen large libraries of compounds to identify potential drug candidates.

The specificity of H-Ala-Pro-pNA for certain peptidases, such as DPP-IV, makes it particularly useful for targeted inhibitor screening. iris-biotech.de For instance, DPP-IV is a well-established target for the treatment of type 2 diabetes, and screening for its inhibitors is a major focus of drug discovery efforts. The use of H-Ala-Pro-pNA in these screens allows for the identification of compounds that specifically block the active site of DPP-IV.

Research Findings:

In a study on dipeptidyl peptidases from Lactobacillus helveticus, H-Ala-Pro-pNA was used as the chromogenic substrate to measure the activity of the X-prolyl dipeptidyl aminopeptidase (B13392206) (PepX). nih.gov The assay was performed by incubating the enzyme with the substrate and measuring the release of p-nitroaniline. nih.gov

Researchers investigating inhibitors for human dipeptidyl peptidases 8 and 9 (DP8 and DP9) also utilized H-Ala-Pro-pNA to measure enzyme activity. benthamopen.com The assay was crucial in determining the inhibitory effects of various compounds on these enzymes. benthamopen.com

The versatility of H-Ala-Pro-pNA extends to the screening of inhibitors for peptidases from various organisms. For example, it was used to identify inhibitors of a dipeptidyl peptidase from Porphyromonas gingivalis, a bacterium associated with periodontal disease. nih.gov

Interactive Data Table: Peptidases Assayed Using this compound

| Enzyme | Organism/Source | Research Focus | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Human | Diabetes, Immunology | iris-biotech.denih.gov |

| X-prolyl dipeptidyl aminopeptidase (PepX) | Lactobacillus helveticus | Food protein hydrolysis | nih.gov |

| Dipeptidyl Peptidase 8 (DP8) | Human | Protease function and inhibition | benthamopen.com |

| Dipeptidyl Peptidase 9 (DP9) | Human | Protease function and inhibition | benthamopen.com |

| Dipeptidyl Peptidase | Porphyromonas gingivalis | Periodontal disease | nih.gov |

| x-Prolyl Dipeptidyl-Peptidase (Sg-x-PDPP) | Streptococcus gordonii | Bacterial pathogenesis | nih.gov |

Characterization of Competitive and Non-Competitive Inhibition Kinetics

Once potential inhibitors are identified through screening, this compound is instrumental in characterizing their mechanism of action, specifically in distinguishing between competitive and non-competitive inhibition.

Competitive Inhibition: A competitive inhibitor binds to the active site of the enzyme, directly competing with the substrate. In the presence of a competitive inhibitor, the apparent Michaelis constant (Km) of the substrate increases, while the maximum velocity (Vmax) remains unchanged.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In this case, the Vmax decreases, while the Km remains unchanged.

By performing kinetic assays with varying concentrations of both the inhibitor and H-Ala-Pro-pNA, researchers can generate Lineweaver-Burk plots or other graphical representations of the kinetic data. These plots allow for the determination of Km and Vmax values in the presence and absence of the inhibitor, thereby elucidating the mode of inhibition. mdpi.com

Research Findings:

In a study of Achromobacter protease I, a lysine-specific serine protease, derivatives of lysinal were investigated as inhibitors. tandfonline.com Using a related substrate, double reciprocal plots (Lineweaver-Burk plots) were used to distinguish between competitive and non-competitive inhibition, demonstrating that Z-Val-lysinal was a competitive inhibitor of the esterolytic activity. tandfonline.com

Investigations into the inhibition of human leukocyte elastase (HLE) by a series of 2,4,5-triphenylisothiazol-3(2H)-one 1,1-dioxides used a similar chromogenic substrate. tandfonline.com Kinetic studies with varying substrate concentrations helped to analyze the complex inhibition mechanism, which did not clearly fit a simple competitive or non-competitive model. tandfonline.com

Interactive Data Table: Kinetic Parameters in Inhibition Studies

| Inhibitor Type | Effect on Km | Effect on Vmax | Binding Site |

|---|---|---|---|

| Competitive | Increases | Unchanged | Active Site |

| Non-Competitive | Unchanged | Decreases | Allosteric Site |

| Mixed | Increases | Decreases | Allosteric Site (enzyme or enzyme-substrate complex) |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

Structure-Activity Relationship (SAR) Studies in Inhibitor Development Using this compound Substrate Systems

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug development. These studies involve systematically modifying the chemical structure of a lead inhibitor and assessing how these changes affect its inhibitory activity. This compound provides the essential tool for quantifying this activity.

By synthesizing a series of inhibitor analogs with variations at specific positions, researchers can probe the chemical features required for potent and selective inhibition. The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) for each analog is determined using the H-Ala-Pro-pNA-based assay. This data allows for the construction of an SAR model, which guides the rational design of more effective inhibitors.

Research Findings:

In the development of orally active nonpeptidic inhibitors of human neutrophil elastase, a similar chromogenic substrate, MeO-Suc-Ala-Ala-Pro-Val-pNA, was used to determine the binding constants (Ki) for a series of synthesized compounds. acs.org This allowed for the establishment of clear structure-activity relationships, leading to the identification of highly potent inhibitors. acs.org

SAR studies on coagulation factor Xa inhibitors involved synthesizing analogs of Tick Anticoagulant Peptide (TAP) with non-coded amino acids. researchgate.net The inhibitory activity of these analogs was assessed by measuring the hydrolysis of a chromogenic substrate, allowing researchers to understand the contribution of specific residues to the inhibitor's potency. researchgate.net

A study on α-helix biased, ultra-short glucagon-like peptide-1 receptor agonists utilized Ala-scanning to understand the impact of individual amino acids on agonist potency. mdpi.com While not a direct inhibition study, this demonstrates the principle of systematic structural modification and activity measurement that is central to SAR.

Synthesis and Derivatization of H Ala Pro Pna Hcl for Specialized Research

Chemical Synthesis Methodologies for H-Ala-Pro-pNA HCl

The synthesis of this compound can be achieved through two primary methodologies: solution-phase peptide synthesis and solid-phase peptide synthesis (SPPS). Both approaches involve the formation of a peptide bond between L-alanine and L-proline, followed by coupling with p-nitroaniline and appropriate deprotection steps.

Solution-Phase Synthesis

Solution-phase synthesis involves the sequential coupling of amino acids in a suitable solvent. A common strategy is to couple a protected L-alanine derivative with L-proline p-nitroanilide. For instance, N-benzyloxycarbonyl-L-alanyl-L-proline (Z-Ala-Pro) can be activated and then reacted with p-nitroaniline. acs.org

A typical procedure involves dissolving the N-protected dipeptide, such as Z-Ala-Pro, in a dry organic solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature. acs.org A coupling agent, such as isobutyl chloroformate, is added in the presence of a base like N-ethylmorpholine to form a mixed anhydride. acs.org Subsequently, p-nitroaniline is added to the reaction mixture, which is stirred until the reaction is complete. acs.org The protected product, Z-Ala-Pro-pNA, is then isolated and purified, often using column chromatography. acs.org

The final step is the removal of the N-terminal protecting group (e.g., the benzyloxycarbonyl group, Z) via catalytic hydrogenation or treatment with a strong acid, followed by the formation of the hydrochloride salt to yield this compound. The use of protecting groups like tert-butoxycarbonyl (Boc) is also common, which can be removed with acids like trifluoroacetic acid (TFA). isotope.com

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a widely used method for producing peptides, where the growing peptide chain is anchored to an insoluble polymer resin. qyaobio.comresearchgate.net This method simplifies the purification process as excess reagents and byproducts can be removed by simple washing and filtration steps. researchgate.net

The synthesis of this compound via SPPS would typically start with the attachment of a protected L-proline to the resin. The most common protecting group strategies are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) chemistry. researchgate.netsigmaaldrich.com In the Fmoc strategy, the N-terminal Fmoc group is removed with a mild base (e.g., piperidine), and the next protected amino acid (Fmoc-Ala-OH) is coupled using a coupling agent. After the dipeptide (Ala-Pro) is assembled on the resin, it is cleaved from the support. The carboxyl group of proline is then activated and coupled to p-nitroaniline in solution. Finally, the N-terminal protecting group on alanine (B10760859) is removed, and the molecule is converted to its hydrochloride salt.

Alternatively, the entire peptide can be assembled and then coupled to p-nitroaniline. The use of pre-coupled dipeptide building blocks, such as Fmoc-L-Ala-L-Pro-OH, can also accelerate the synthesis process. sigmaaldrich.comcpcscientific.com

Table 1: Comparison of Synthesis Methodologies for this compound

| Feature | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |

|---|---|---|

| Principle | Reactions are carried out in a solvent with all reactants dissolved. isotope.com | The peptide is built on an insoluble polymer support. researchgate.net |

| Purification | Requires purification (e.g., chromatography, recrystallization) after each step. acs.org | Simplified purification by washing the resin to remove excess reagents. researchgate.net |

| Scalability | Generally more suitable for large-scale synthesis. | Typically used for small to medium-scale synthesis. |

| Automation | Less amenable to automation. | Easily automated. |

| Intermediates | Intermediates can be isolated and characterized at each stage. researchgate.net | Intermediates remain attached to the resin and are not typically isolated. |

Design and Synthesis of this compound Analogs for Modified Specificity or Detection

The structure of this compound can be modified to create analogs with altered substrate specificity or different detection properties. These modifications are crucial for targeting a wider range of enzymes or for use in various assay formats.

Analogs with Modified Specificity

The specificity of a protease substrate is primarily determined by its amino acid sequence. By changing the L-alanine or L-proline residues in this compound, or by extending the peptide chain, analogs can be designed to be specific substrates for different proteases.

For example, dipeptidyl peptidase-IV (DPP-IV) is known to cleave X-Pro or X-Ala dipeptides from the N-terminus of peptides. rsc.org this compound is a known chromogenic substrate for DPP-IV. bapeks.com However, other proteases have different sequence preferences.

Chymotrypsin: Substrates like N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide are designed for chymotrypsin, which preferentially cleaves after bulky hydrophobic residues like phenylalanine (Phe). mdpi.comresearchgate.net

Human Leukocyte Elastase (HLE): A substrate such as MeO-Suc-Ala-Ala-Pro-Val-pNA is an excellent substrate for HLE, which favors valine (Val) at the cleavage site. nih.gov

Papain: Pseudo-peptide analogs, where a peptide bond is reduced to a -CH2-NH- group, have been synthesized to increase resistance to enzymatic degradation while studying inhibitors for enzymes like papain. innovagen.com

The systematic variation of the peptide sequence allows for the creation of a panel of substrates to profile the activity of different peptidases in a sample. jpt.com

Table 2: Examples of this compound Analogs with Modified Specificity

| Analog | Target Enzyme(s) | Key Modification |

|---|---|---|

| N-Succinyl-Ala-Ala-Pro-Phe-pNA | Chymotrypsin, Cathepsin G mdpi.comresearchgate.net | Extended peptide chain with Phenylalanine at the P1 position. |

| MeO-Suc-Ala-Ala-Pro-Val-pNA | Human Leukocyte Elastase (HLE) nih.gov | Extended peptide chain with Valine at the P1 position. |

| Bz-Arg-pNA | Trypsin jpt.com | Arginine at P1 for trypsin-like proteases. |

Analogs with Modified Detection

The p-nitroaniline (pNA) moiety of this compound is a chromogenic reporter; its cleavage by an enzyme releases p-nitroaniline, a yellow compound that can be quantified by measuring absorbance. northwestern.edu For enhanced sensitivity or different detection modalities, the pNA group can be replaced with other reporter groups.

A prominent alternative is the use of fluorogenic reporters, such as 7-amino-4-methylcoumarin (B1665955) (AMC). rsc.orgresearchgate.net The synthesis of aminoacyl-AMC derivatives provides substrates that are non-fluorescent until the amide bond is cleaved by a protease, releasing the highly fluorescent AMC. rsc.orgresearchgate.net This "pro-fluorophore" approach often results in assays with significantly higher sensitivity compared to their chromogenic counterparts. rsc.org The synthesis of these fluorogenic substrates can be achieved using similar peptide coupling chemistry, where the protected amino acid or peptide is coupled to the amine of the fluorophore. researchgate.net

Isotopic Labeling Strategies of this compound for Mechanistic and Tracing Studies

Isotopic labeling involves the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the this compound molecule. qyaobio.comcpcscientific.com These labeled compounds are powerful tools for mechanistic studies of enzyme reactions and for tracing the fate of the substrate in complex biological systems.

The most straightforward method for synthesizing isotopically labeled this compound is to use a labeled amino acid as a starting material in either solution-phase or solid-phase synthesis. sigmaaldrich.comcpcscientific.com Isotopically enriched and protected amino acids, such as Fmoc-L-Alanine (¹³C₃, ¹⁵N) or Fmoc-L-Proline (¹³C₅, ¹⁵N), are commercially available and can be incorporated into the peptide sequence using standard synthesis protocols. isotope.comcpcscientific.com Since the labeled and unlabeled peptides have nearly identical chemical properties, purification to separate them is not feasible, making the isotopic purity of the starting materials critical. innovagen.com

Applications of Isotopic Labeling:

Mechanistic Studies: Isotopically labeled substrates are used to investigate enzyme mechanisms. For example, solvent isotope effects, where reactions are carried out in D₂O instead of H₂O, can provide insights into proton transfer steps in the catalytic mechanism. researchgate.net Furthermore, placing an isotope at a specific position in the substrate allows for the determination of kinetic isotope effects (KIEs), which can reveal details about the transition state of the reaction. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy of ¹³C or ¹⁵N labeled peptides can provide structural and dynamic information about the substrate when bound to the enzyme. qyaobio.comcpcscientific.com

Tracing and Quantification: Stable Isotope Labeled (SIL) peptides are widely used as internal standards in mass spectrometry-based proteomics for the absolute quantification of proteins and peptides in complex mixtures. cpcscientific.comjpt.com A known amount of the heavy, isotopically labeled this compound could be added to a biological sample. By comparing the mass spectrometry signal intensity of the labeled standard to the unlabeled (endogenous) peptide, the exact amount of the target peptide can be determined. cpcscientific.com

Table 3: Common Isotopes Used in Peptide Labeling

| Isotope | Common Use | Application in this compound Studies |

|---|---|---|

| ²H (Deuterium) | Drug metabolism studies, NMR, mechanistic probes. jpt.comlifetein.com | Studying kinetic isotope effects, tracing metabolic fate. nih.gov |

| ¹³C (Carbon-13) | NMR spectroscopy, Mass spectrometry standards. qyaobio.com | Elucidating enzyme-substrate interactions via NMR, quantification by MS. cpcscientific.com |

| ¹⁵N (Nitrogen-15) | NMR spectroscopy, Mass spectrometry standards. qyaobio.com | Probing the electronic environment of the peptide backbone via NMR, quantification by MS. cpcscientific.com |

| ¹⁸O (Oxygen-18) | Mechanistic studies of proteases, quantitative proteomics. nih.govisotope.com | Investigating the mechanism of peptide bond hydrolysis by observing the incorporation of ¹⁸O from H₂¹⁸O into the cleaved product. nih.gov |

Advanced Research Applications and Future Directions

Application in Proteomics Research for Enzyme Profiling and Activity Mapping

H-Ala-Pro-pNA HCl is instrumental in the field of proteomics for profiling and mapping the activity of specific enzymes. Its primary application lies in serving as a chromogenic substrate for various proteases, allowing researchers to effectively measure enzyme activity and kinetics. chemimpex.com This is particularly crucial in activity-based protein profiling (ABPP), a powerful chemical proteomic strategy used to characterize enzyme function directly within native biological systems on a global scale. researchgate.net

ABPP utilizes active site-directed chemical probes to map protein functionality in complex proteomes. nih.gov this compound, by mimicking natural substrates, can be used in such assays to detect and quantify the activity of specific proteases. chemimpex.com The hydrolysis of the substrate by an enzyme results in the release of p-nitroaniline, a colored product that can be easily measured spectrophotometrically. This allows for real-time monitoring of enzymatic reactions, providing critical insights into enzyme kinetics and mechanisms. chemimpex.com This approach enables the development of highly selective small-molecule inhibitors and the identification of new therapeutic targets. nih.gov

Recent advancements in proteomics have broadened the scope of ABPP, facilitating its use in studying various enzyme classes, including proteases, kinases, glycosidases, and others. nih.gov The data generated from these studies contributes to a comprehensive understanding of enzyme activity in diverse physiological and pathological processes on a proteome-wide scale. nih.gov

| Research Area | Application of this compound | Outcome |

| Proteomics | Enzyme activity profiling and mapping | Identification of active enzymes and their functional states in complex biological samples. |

| Activity-Based Protein Profiling (ABPP) | As a chromogenic substrate for specific proteases | Real-time monitoring of enzyme kinetics and mechanisms, aiding in drug discovery. chemimpex.comnih.gov |

| Enzyme Kinetics | Measuring rates of substrate hydrolysis | Determination of key kinetic parameters such as Kcat and Km. |

Investigations into Enzyme Regulation and their Interplay with Biological Pathways Using this compound as a Probe

Understanding the regulation of enzyme activity is fundamental to deciphering the complexities of biological pathways. This compound serves as a valuable probe in these investigations by enabling the study of factors that modulate the activity of specific proteases. Enzymes are not static entities; their activity is tightly controlled by various mechanisms to meet the changing needs of the cell. khanacademy.org

Enzyme activity can be regulated by the availability of substrates, product inhibition, and allosteric regulation, where molecules bind to sites other than the active site to either activate or inhibit the enzyme. libretexts.org this compound can be used in assays to screen for and characterize such regulatory molecules. khanacademy.org For instance, by measuring the rate of this compound hydrolysis in the presence of different compounds, researchers can identify potential inhibitors or activators of a target protease.

Feedback inhibition is a common regulatory mechanism where the end product of a metabolic pathway inhibits an enzyme that acts early in the pathway. khanacademy.orglabxchange.org Studies using substrates like this compound can help elucidate these feedback loops by quantifying the impact of downstream products on enzyme activity. Furthermore, many enzymes require non-protein helper molecules, known as cofactors, to be active. khanacademy.org Assays employing this compound can be designed to investigate the necessity and effect of various cofactors on protease function.

The compartmentalization of enzymes within specific cellular organelles is another level of regulation. khanacademy.orglabxchange.org While this compound is primarily used in in vitro assays, the insights gained from these studies can inform hypotheses about how enzyme activity is regulated within the cellular context.

| Regulatory Mechanism | Role of this compound | Insights Gained |

| Allosteric Regulation | Substrate in assays to test the effect of potential allosteric modulators. libretexts.org | Identification of allosteric activators and inhibitors that alter enzyme conformation and activity. |

| Feedback Inhibition | Measuring enzyme activity in the presence of pathway end products. labxchange.org | Understanding how metabolic pathways are self-regulated. |

| Cofactor Dependence | Determining enzyme activity with and without the presence of cofactors. khanacademy.org | Elucidating the role of non-protein molecules in enzyme function. |

Development of Novel Diagnostic Assays and Biosensors Based on this compound Hydrolysis

The specific enzymatic cleavage of this compound provides a basis for the development of novel diagnostic assays and biosensors. Its properties can be leveraged in creating assays for disease markers, which can enhance diagnostic capabilities in clinical settings. chemimpex.com For instance, this compound can be utilized in diagnostic kits to detect specific protease activities in clinical samples, which can aid in the diagnosis and monitoring of diseases. chemimpex.com

The principle behind these applications is straightforward: the presence of a target enzyme in a biological sample will lead to the hydrolysis of this compound and the production of a detectable colorimetric signal. The intensity of the color is proportional to the amount of active enzyme present. This allows for the quantitative measurement of enzyme activity, which can be correlated with specific disease states.

Biosensors based on this compound hydrolysis can be designed for rapid and sensitive detection of proteases. These sensors could involve immobilizing the substrate on a solid support, such as a test strip or the surface of an electrode. When exposed to a sample containing the target enzyme, the resulting p-nitroaniline can be detected visually or electrochemically. Such biosensors could offer advantages in terms of speed, simplicity, and the potential for point-of-care testing.

Integration with Systems Biology Approaches for Comprehensive Understanding of Protease Networks

Systems biology aims to understand the complex interactions within biological systems. This compound, by providing quantitative data on the activity of specific proteases, can be integrated into systems biology approaches to build a more comprehensive picture of protease networks. Regulated proteolysis is a critical regulatory mechanism in all living organisms. nih.gov

Protease activity is not an isolated event but is part of intricate networks where proteases regulate each other and other cellular processes. nih.gov The ability to design proteases to sense, transmit, or trigger a signal opens up the possibility of constructing sophisticated proteolysis-regulated signaling networks. nih.gov Data on the activity of specific proteases, obtained using substrates like this compound, can serve as inputs for computational models of these networks.

These models can help to simulate the behavior of the network under different conditions and to predict the effects of perturbations, such as the inhibition of a specific protease. This can provide valuable insights into the role of protease networks in health and disease and can aid in the identification of novel drug targets.

Exploration of Uncharacterized Enzymatic Interactions and Future Directions in Substrate Design

While this compound is a well-established substrate for enzymes like dipeptidyl peptidase IV (DPP-IV), it also holds potential for exploring the activities of uncharacterized enzymes. iris-biotech.debapeks.com Screening of compound libraries against various biological samples using this compound could lead to the discovery of novel proteases with similar substrate specificity.

Q & A

Q. How is H-Ala-Pro-pNA HCl used to measure serine protease activity in vitro?

this compound acts as a chromogenic substrate, where enzymatic cleavage at the Pro-pNA bond releases p-nitroaniline (pNA). The reaction is monitored spectrophotometrically at 405 nm, with absorbance proportional to protease activity. Key steps:

- Prepare a 1–5 mM stock solution in dimethyl sulfoxide (DMSO) or buffer (e.g., Tris-HCl, pH 8.0) .

- Incubate with the enzyme at 37°C and measure absorbance changes over time.

- Calculate activity using the pNA extinction coefficient (ε = 9,900 M⁻¹cm⁻¹) .

Q. What are the storage and handling protocols for this compound?

- Store lyophilized powder at 2–8°C in a desiccator to prevent hydrolysis.

- Reconstituted solutions should be aliquoted and stored at -20°C for ≤1 month .

- Handle with gloves and protective eyewear; avoid inhalation or skin contact due to potential carcinogenicity (see safety data sheets) .

Q. How do I validate assay reproducibility when using this substrate?

- Include positive controls (e.g., commercial trypsin or chymotrypsin) and negative controls (substrate without enzyme).

- Perform triplicate measurements and report standard deviations.

- Cross-validate results with alternative substrates (e.g., H-Ala-Ala-Pro-pNA) to rule out nonspecific hydrolysis .

Advanced Research Questions

Q. How to resolve contradictions in kinetic data (e.g., inconsistent Kₘ values) across studies?

Potential sources of variability and solutions:

- Substrate purity : Use ≥95% pure this compound (HPLC-validated) to minimize impurities affecting kinetics .

- Enzyme source : Differences in protease isoforms or post-translational modifications may alter substrate affinity. Validate enzyme activity with a reference standard .

- Assay conditions : Buffer composition (e.g., ionic strength, pH) and temperature significantly impact cleavage rates. Standardize conditions using published protocols .

Q. What experimental design considerations apply when studying competitive inhibition using this compound?

- Use a range of substrate concentrations (0.1–2× Kₘ) and fixed inhibitor concentrations.

- Plot Lineweaver-Burk or Michaelis-Menten curves to distinguish competitive vs. non-competitive inhibition.

- Include a negative control (no inhibitor) and a positive control (known inhibitor, e.g., Diprotin A for DPP-IV) .

Q. How to optimize substrate concentration for high-throughput screening (HTS) of protease inhibitors?

- Perform a pilot kinetic assay to determine the linear range of pNA release (typically 5–20 min).

- Use substrate concentrations near the Kₘ value (e.g., 0.5–1.0 mM) to balance sensitivity and cost.

- For HTS, reduce reaction volumes to 50–100 µL and use microplate readers with kinetic mode .

Data Analysis and Reporting

Q. How to interpret atypical kinetic curves (e.g., substrate inhibition at high concentrations)?

-

Fit data to modified Michaelis-Menten equations accounting for substrate inhibition:

-

Verify if impurities (e.g., free pNA in substrate stock) contribute to artifacts via HPLC analysis .

Q. What statistical methods are recommended for comparing protease activities across experimental groups?

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for ≥3 groups.

- Report effect sizes (e.g., Cohen’s d) and confidence intervals.

- Follow NIH guidelines for preclinical data reproducibility .

Safety and Compliance

Q. What are the ethical and safety protocols for disposing of this compound waste?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.